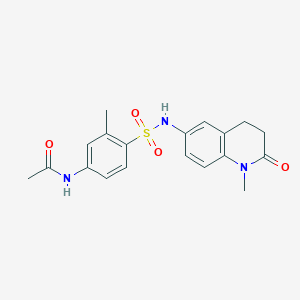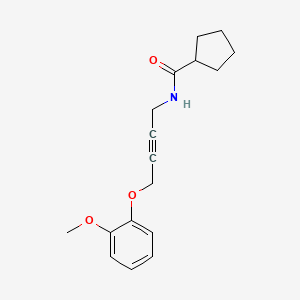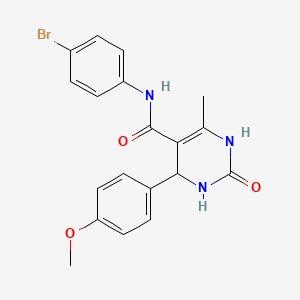
N-cyclopropyl-1,3,4-oxadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-1,3,4-oxadiazol-2-amine is a heterocyclic compound that features a five-membered ring containing two nitrogen atoms and one oxygen atom. This structure is part of the broader class of 1,3,4-oxadiazoles, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
作用機序
Target of Action
The primary target of N-cyclopropyl-1,3,4-oxadiazol-2-amine is acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. This process is essential for the proper functioning of the nervous system.
Mode of Action
This compound interacts with acetylcholinesterase by binding to the crucial amino acids present at the catalytic active site and peripheral anionic site of the enzyme . This interaction inhibits the enzyme’s activity, preventing the breakdown of acetylcholine and leading to an increase in its concentration.
Biochemical Pathways
The inhibition of acetylcholinesterase affects the cholinergic pathway, which plays a crucial role in memory, learning, and other cognitive functions . The increase in acetylcholine concentration enhances cholinergic transmission, which can have various downstream effects, including improved cognitive function.
Result of Action
The inhibition of acetylcholinesterase by this compound leads to an increase in acetylcholine concentration. This increase can enhance cholinergic transmission, potentially improving cognitive function . Therefore, this compound and its derivatives may be potential drug candidates for the treatment of Alzheimer’s disease .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the dehydration of semicarbazides or thiosemicarbazides using phosphorus oxychloride (POCl3) as a dehydrating agent . Another approach involves the reaction of cyclopropyl hydrazine with carbonyl compounds followed by cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反応の分析
Types of Reactions
N-cyclopropyl-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted oxadiazoles, amines, and other heterocyclic compounds .
科学的研究の応用
N-cyclopropyl-1,3,4-oxadiazol-2-amine has a wide range of applications in scientific research:
類似化合物との比較
Similar Compounds
5-aryl-1,3,4-oxadiazol-2-amines: These compounds share a similar core structure but differ in the substituents attached to the oxadiazole ring.
1,2,4-oxadiazoles: These compounds have a different arrangement of nitrogen and oxygen atoms in the ring but exhibit similar biological activities.
Uniqueness
N-cyclopropyl-1,3,4-oxadiazol-2-amine is unique due to the presence of the cyclopropyl group, which imparts specific steric and electronic properties. This makes it a valuable scaffold for designing new molecules with enhanced biological activities and selectivity .
特性
IUPAC Name |
N-cyclopropyl-1,3,4-oxadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-2-4(1)7-5-8-6-3-9-5/h3-4H,1-2H2,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXJYXKBYJTWDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NN=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-oxotetrahydrothiophen-3-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2821087.png)
![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2821088.png)
![N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2821090.png)




![1-[4-(trifluoromethoxy)benzoyl]-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B2821099.png)



![2-(3-oxopiperazin-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2821107.png)
